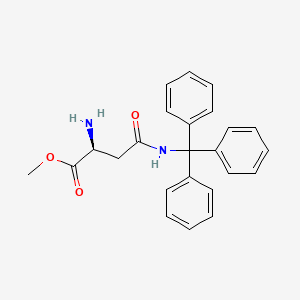

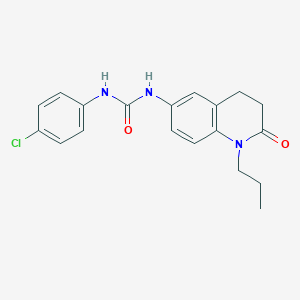

(S)-methyl 2-amino-4-oxo-4-(tritylamino)butanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “(S)-2-Amino-4-oxo-4-(tritylamino)butanoic acid hydrate” is similar to the one you mentioned . It has a molecular weight of 392.45 and its IUPAC name is (2S)-2-amino-4-oxo-4-(tritylamino)butanoic acid hydrate . Another similar compound is “(S)-tert-Butyl 2-amino-4-oxo-4-(tritylamino)butanoate” with a molecular weight of 430.55 .

Molecular Structure Analysis

The InChI code for “(S)-2-Amino-4-oxo-4-(tritylamino)butanoic acid hydrate” is 1S/C23H22N2O3.H2O/c24-20(22(27)28)16-21(26)25-23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15,20H,16,24H2,(H,25,26)(H,27,28);1H2/t20-;/m0./s1 . For “(S)-tert-Butyl 2-amino-4-oxo-4-(tritylamino)butanoate”, the InChI code is 1S/C27H30N2O3/c1-26(2,3)32-25(31)23(28)19-24(30)29-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23H,19,28H2,1-3H3,(H,29,30)/t23-/m0/s1 .Physical And Chemical Properties Analysis

The compound “(S)-2-Amino-4-oxo-4-(tritylamino)butanoic acid hydrate” should be stored in a dark place, sealed in dry, at room temperature . The compound “(S)-tert-Butyl 2-amino-4-oxo-4-(tritylamino)butanoate” should also be stored in a dark place, sealed in dry, at 2-8°C .Wissenschaftliche Forschungsanwendungen

Organic Synthesis Applications

(S)-Methyl 2-amino-4-oxo-4-(tritylamino)butanoate has been explored in the context of organic synthesis, particularly in the diastereoselective alkylation of amino acids. Estermann and Seebach (1988) demonstrated its use in the synthesis of enantiomerically pure 3-aminobutanoic acids, showcasing its potential in creating stereochemically complex molecules Estermann & Seebach, 1988.

CO2 Capture

In the field of environmental chemistry, (S)-methyl 2-amino-4-oxo-4-(tritylamino)butanoate derivatives have been evaluated for their effectiveness in carbon dioxide (CO2) capture technologies. Singto et al. (2016) investigated the synthesis of new amines, including derivatives of (S)-methyl 2-amino-4-oxo-4-(tritylamino)butanoate, for enhanced CO2 capture performance, indicating their potential in post-combustion CO2 capture processes Singto et al., 2016.

Microbial Fermentation

In biotechnology research, derivatives of (S)-methyl 2-amino-4-oxo-4-(tritylamino)butanoate have been studied for their role in the production of fusel alcohols through microbial fermentation, which are important for flavor in food products. Cann and Liao (2009) explored the synthesis of pentanol isomers in engineered microorganisms, highlighting the molecule's potential application in biofuel production Cann & Liao, 2009.

Molecular Docking and Spectroscopic Studies

Further, its utility extends to molecular docking and spectroscopic studies for understanding molecular interactions and properties. Vanasundari et al. (2018) conducted vibrational, structural, electronic, and optical studies on derivatives, showcasing their biological activities and potential in pharmacological research Vanasundari et al., 2018.

Safety And Hazards

Eigenschaften

IUPAC Name |

methyl (2S)-2-amino-4-oxo-4-(tritylamino)butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O3/c1-29-23(28)21(25)17-22(27)26-24(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21H,17,25H2,1H3,(H,26,27)/t21-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCQDBJAVRDPJIH-NRFANRHFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-methyl 2-amino-4-oxo-4-(tritylamino)butanoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-Nitrophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2832982.png)

![1-(2,3-Dimethoxyphenyl)-3-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2832985.png)

![(Z)-methyl 4-((3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2832986.png)

![3-(1,3-benzothiazol-2-yl)-8-[(diethylamino)methyl]-6-ethyl-7-hydroxy-4H-chromen-4-one](/img/structure/B2832988.png)

![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide](/img/structure/B2832989.png)

![4-[(4-Bromo-2-fluorophenyl)methyl]piperazin-2-one](/img/structure/B2832994.png)

![Tert-butyl N-[(2R,3R)-2-methyl-1-[2-[methyl(prop-2-enoyl)amino]acetyl]pyrrolidin-3-yl]carbamate](/img/structure/B2832997.png)